3-Fluoro-2-methylaniline is an organic compound with the molecular formula C₇H₈FN and a molecular weight of approximately 125.14 g/mol. It is classified as an aminotoluene, which consists of a benzene ring substituted with both a methyl group and an amino group. The compound is also known by several synonyms, including 6-amino-2-fluorotoluene and 3-fluoro-o-toluidine. Its structure features a fluorine atom positioned at the meta position relative to the amino group on the aromatic ring, which significantly influences its chemical properties and reactivity .
As mentioned earlier, there is no significant research available on the specific mechanism of action of 3-Fluoro-2-methylaniline.
-Fluoro-2-methylaniline has been used as a starting material in the synthesis of various organic compounds, including:
These reactions are influenced by the compound's electron density, which is modulated by the fluorine substituent .
Research indicates that 3-fluoro-2-methylaniline exhibits biological activity relevant to drug development and toxicology. The compound has been studied for its interactions with cytochrome P450 enzymes, which are crucial for drug metabolism. It has shown potential in binding to microsomal proteins, suggesting implications for pharmacokinetics and toxicological profiles . Furthermore, its structural characteristics may impart unique biological properties, making it a candidate for further investigation in medicinal chemistry .
Several synthetic routes exist for producing 3-fluoro-2-methylaniline:
These methods allow for varying degrees of selectivity and yield .
3-Fluoro-2-methylaniline finds applications in various fields:
Interaction studies have highlighted 3-fluoro-2-methylaniline's capacity to bind with cytochrome P450 enzymes, influencing drug metabolism pathways. Its reactivity with biological macromolecules suggests potential impacts on cellular processes and toxicity profiles. Understanding these interactions is crucial for evaluating its safety and efficacy as a pharmaceutical agent .
Several compounds share structural similarities with 3-fluoro-2-methylaniline. Here is a comparison highlighting their uniqueness:
Compound Name | Molecular Formula | Key Differences |
---|---|---|
3-Chloro-2-methylaniline | C₇H₈ClN | Chlorine instead of fluorine |
4-Fluoro-3-methylbenzene-1,2-diamine | C₇H₈F₂N₂ | Contains two amino groups |
2-Fluoro-4-methylaniline | C₇H₈FN | Different substitution pattern |
4-Fluoro-2-methylaniline | C₇H₈FN | Fluorine at para position |
These compounds demonstrate variations in their chemical behavior and biological activity due to differences in substituent positioning and type .
Acute Toxic;Irritant;Health Hazard